コルチコトレリン・オビン

説明

コルチコレリン・オヴィン・トリフルアテートは、羊由来の副腎皮質刺激ホルモン放出ホルモンの合成形態です。 これは主に、副腎皮質刺激ホルモン依存性クッシング症候群の患者における下垂体と異所性からの副腎皮質刺激ホルモン産生の鑑別に使用されます . この化合物は、下垂体前葉からの副腎皮質刺激ホルモン放出の強力な刺激剤です .

科学的研究の応用

Corticorelin ovine triflutate is extensively used in medical research to evaluate the status of the pituitary-adrenal axis . It is employed as a diagnostic agent to differentiate between pituitary and ectopic sources of excessive adrenocorticotropic hormone secretion in patients with Cushing’s syndrome . Additionally, it is used in studies investigating the stress response and the regulation of cortisol production . In veterinary medicine, it has applications in understanding the endocrine functions of animals .

作用機序

生化学分析

Biochemical Properties

Corticorelin ovine triflutate is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland . It interacts with the corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of pituitary corticotroph cells . Upon binding to CRHR1, corticorelin ovine triflutate activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP subsequently activates protein kinase A (PKA), which phosphorylates target proteins involved in the synthesis and release of ACTH . The interaction between corticorelin ovine triflutate and CRHR1 is highly specific and plays a pivotal role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Cellular Effects

Corticorelin ovine triflutate exerts significant effects on various cell types and cellular processes. In pituitary corticotroph cells, it stimulates the release of ACTH, which then acts on the adrenal cortex to promote cortisol synthesis and secretion . This compound also influences cell signaling pathways by activating the cAMP-PKA pathway, leading to changes in gene expression and cellular metabolism . Additionally, corticorelin ovine triflutate has been shown to affect immune cells by modulating the production of cytokines and other inflammatory mediators . These cellular effects highlight the compound’s role in regulating stress responses and maintaining homeostasis .

Molecular Mechanism

The molecular mechanism of corticorelin ovine triflutate involves its binding to the corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of pituitary corticotroph cells . This binding triggers the activation of adenylate cyclase, resulting in increased cAMP levels . Elevated cAMP activates protein kinase A (PKA), which phosphorylates specific target proteins involved in the synthesis and release of ACTH . Additionally, corticorelin ovine triflutate influences gene expression by modulating transcription factors such as cAMP response element-binding protein (CREB) . These molecular interactions underscore the compound’s role in regulating the HPA axis and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of corticorelin ovine triflutate have been observed to change over time. The compound exhibits rapid and sustained increases in plasma ACTH and cortisol levels following intravenous administration . The duration of these effects is dose-dependent, with higher doses resulting in more prolonged responses . Studies have shown that the plasma ACTH levels peak within 10-15 minutes after injection and remain elevated for several hours . The stability and degradation of corticorelin ovine triflutate in laboratory settings are influenced by factors such as temperature, pH, and storage conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of corticorelin ovine triflutate vary with different dosages in animal models. Studies have demonstrated a dose-dependent relationship between corticorelin ovine triflutate administration and plasma ACTH and cortisol levels . Lower doses (e.g., 0.03 mcg/kg) result in minimal increases in ACTH and cortisol, while higher doses (e.g., 3-10 mcg/kg) produce more pronounced and sustained responses . Adverse effects such as transient tachycardia, decreased blood pressure, and loss of consciousness have been observed at higher doses . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Corticorelin ovine triflutate is involved in several metabolic pathways, primarily related to the regulation of the HPA axis . Upon binding to CRHR1, the compound activates the adenylate cyclase pathway, leading to increased cAMP levels and subsequent activation of PKA . This activation results in the phosphorylation of target proteins involved in ACTH synthesis and release . Additionally, corticorelin ovine triflutate influences the production of cortisol by stimulating the adrenal cortex . The compound’s involvement in these metabolic pathways underscores its role in regulating stress responses and maintaining homeostasis .

Transport and Distribution

Corticorelin ovine triflutate is transported and distributed within cells and tissues through specific mechanisms . The compound binds to CRHR1 on the surface of pituitary corticotroph cells, facilitating its uptake and subsequent activation of intracellular signaling pathways . Additionally, corticorelin ovine triflutate is distributed to the adrenal cortex, where it stimulates cortisol production . The transport and distribution of corticorelin ovine triflutate are influenced by factors such as receptor expression, tissue perfusion, and binding affinity . These processes ensure the compound’s targeted delivery and biological activity within the body .

Subcellular Localization

The subcellular localization of corticorelin ovine triflutate is primarily associated with its interaction with CRHR1 on the surface of pituitary corticotroph cells . Upon binding to CRHR1, the compound activates intracellular signaling pathways, leading to the synthesis and release of ACTH . Additionally, corticorelin ovine triflutate may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications ensure the compound’s precise localization and function within the cell . The subcellular localization of corticorelin ovine triflutate is crucial for its role in regulating the HPA axis and stress response .

準備方法

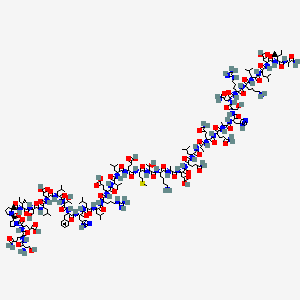

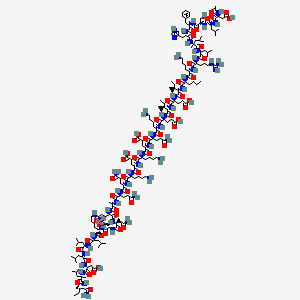

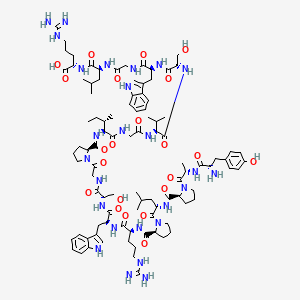

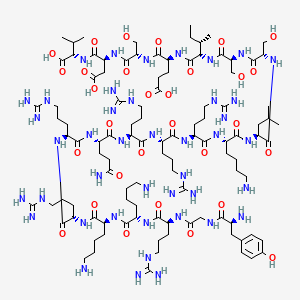

コルチコレリン・オヴィン・トリフルアテートは、合成ペプチドのトリフルオロ酢酸塩として合成されます。 ペプチド配列は、41個のアミノ酸からなる羊の副腎皮質刺激ホルモン放出ホルモンと同一です . 調製には、ペプチド鎖の合成、それに続く精製と凍結乾燥が含まれており、無菌で発熱性物質を含まない白色のケーキ状粉末が得られます . 工業生産方法には、固相ペプチド合成法の使用が含まれており、これによりアミノ酸を順次付加してペプチド鎖を構築できます .

化学反応の分析

コルチコレリン・オヴィン・トリフルアテートは主に、ペプチド結合の形成と切断反応を起こします。 ペプチドの性質上、酸化、還元、または置換反応は通常起こりません. 合成に使用される一般的な試薬には、保護されたアミノ酸、ジシクロヘキシルカルボジイミドなどのカップリング剤、トリフルオロ酢酸などの脱保護剤が含まれます . これらの反応から生成される主な生成物は、目的のペプチド配列であり、これはその後精製され、トリフルオロ酢酸塩の形に変換されます .

科学研究への応用

コルチコレリン・オヴィン・トリフルアテートは、下垂体・副腎軸の状態を評価するために、医学研究で広く使用されています . クッシング症候群の患者における、下垂体と異所性からの過剰な副腎皮質刺激ホルモン分泌の鑑別に、診断薬として使用されます . さらに、ストレス反応やコルチゾール産生の調節に関する研究にも使用されています . 獣医学では、動物の内分泌機能を理解する際に応用されています .

類似化合物との比較

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEJLLNYQOBRRM-KSHGRFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C205H339N59O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229925 | |

| Record name | Corticorelin ovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4670 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Corticorelin is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary. It is used as a diagnostic agent to evaluate the status of the pituitary-adrenal axis in the differentiation of a pituitary source from an ectopic source of excessive ACTH secretion. | |

| Record name | Corticorelin ovine triflutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79804-71-0, 121249-14-7 | |

| Record name | Corticorelin ovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticorelin ovine triflutate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Corticorelin ovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/new.no-structure.jpg)

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)

![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612308.png)